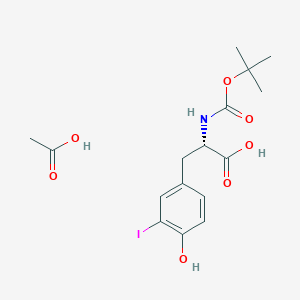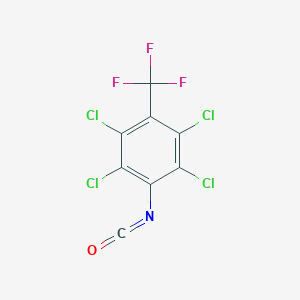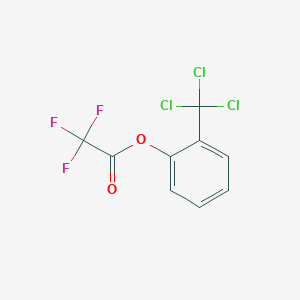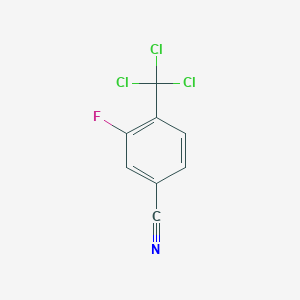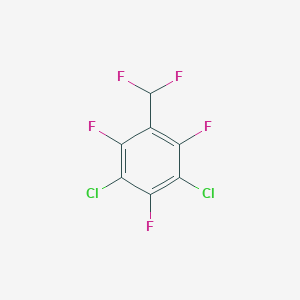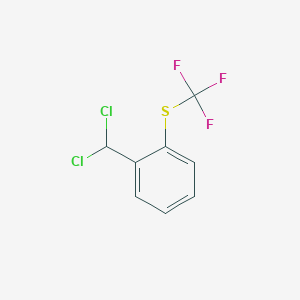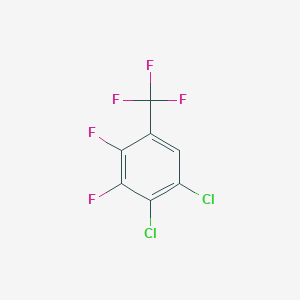
4,5-Dichloro-2,3-difluorobenzotrifluoride, 99%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dichloro-2,3-difluorobenzotrifluoride (4,5-DCBTF) is an organofluorine compound used as a reagent in organic synthesis. It is a colorless, volatile liquid with a boiling point of 66.2 °C and is available in 99% purity. It is used in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.
科学研究应用
4,5-Dichloro-2,3-difluorobenzotrifluoride, 99% has been used in various areas of scientific research. It has been used as a reagent for the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It has also been used in the synthesis of novel fluorinated compounds, such as fluorinated heterocycles and fluorinated polymers. Additionally, it has been used in the synthesis of novel fluorinated polymers, such as polyfluorinated polyesters and polyfluorinated polyurethanes.
作用机制
4,5-Dichloro-2,3-difluorobenzotrifluoride, 99% is a halogenating reagent and its mechanism of action involves the substitution of one or more hydrogen atoms on an organic compound with a halogen atom. This reaction is known as a halogenation reaction and is usually carried out in the presence of a catalyst. The halogenating reagent, 4,5-Dichloro-2,3-difluorobenzotrifluoride, 99%, is used to introduce fluorine atoms into organic compounds.
Biochemical and Physiological Effects
4,5-Dichloro-2,3-difluorobenzotrifluoride, 99% has been shown to have a wide range of biochemical and physiological effects. It has been found to be an effective inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of a variety of drugs and other compounds. It has also been found to be an effective inhibitor of the enzyme glutathione S-transferase, which is involved in the detoxification of xenobiotics. Additionally, it has been found to have antibacterial, antifungal, and antiviral properties.
实验室实验的优点和局限性
The use of 4,5-Dichloro-2,3-difluorobenzotrifluoride, 99% in laboratory experiments has a number of advantages. It is a volatile liquid, which makes it easy to handle and store. It is also highly reactive, which makes it useful for a wide range of reactions. Additionally, it is available in 99% purity, which makes it suitable for use in a variety of applications.
However, there are also some limitations to the use of 4,5-Dichloro-2,3-difluorobenzotrifluoride, 99% in laboratory experiments. It is highly toxic and should be handled with caution. Additionally, it can be corrosive to some materials, such as glass and rubber.
未来方向
4,5-Dichloro-2,3-difluorobenzotrifluoride, 99% has a wide range of applications in organic synthesis and scientific research. In the future, it may be used in the synthesis of novel fluorinated compounds, such as fluorinated polymers and heterocycles. Additionally, it may be used in the synthesis of drugs and other compounds for therapeutic and agricultural purposes. Additionally, it may be used in the development of new methods for the synthesis of fluorinated compounds. Finally, it may be used in the development of new catalysts and reagents for organic synthesis.
合成方法
4,5-Dichloro-2,3-difluorobenzotrifluoride, 99% is synthesized by the reaction of 1,3-dichloro-2,4,6-trifluorobenzene (DCBTF) with chlorine gas in the presence of a catalytic amount of potassium tetrachloroplatinate (K2PtCl4). The reaction is carried out at a temperature of 80 °C for a period of 6 hours. The product is then distilled to remove unreacted starting material and other impurities.
属性
IUPAC Name |
1,2-dichloro-3,4-difluoro-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl2F5/c8-3-1-2(7(12,13)14)5(10)6(11)4(3)9/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMJYLQAQDCGJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl2F5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Carboxy-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6313488.png)
![Succinimidyl-PEG(4)-[PEG(8)-OMe]3](/img/structure/B6313491.png)


